1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 116344-17-3, MFCD00068140) is a 1,5-diarylpyrazole-4-carboxylic acid derivative with molecular formula C13H14N2O2 and molecular weight 230.26 g/mol. The compound contains a pyrazole core bearing a phenyl group at N1, a propyl chain at C5, and a carboxylic acid at C4.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 116344-17-3
Cat. No. B048489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
CAS116344-17-3
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NN1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H14N2O2/c1-2-6-12-11(13(16)17)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17)
InChIKeyCBYITWPSSDTYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 116344-17-3): A 1,5-Diarylpyrazole-4-carboxylic Acid Building Block for Kinase-Focused Medicinal Chemistry


1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 116344-17-3, MFCD00068140) is a 1,5-diarylpyrazole-4-carboxylic acid derivative with molecular formula C13H14N2O2 and molecular weight 230.26 g/mol . The compound contains a pyrazole core bearing a phenyl group at N1, a propyl chain at C5, and a carboxylic acid at C4. It is supplied commercially as a solid with typical purities of 95–97% and a melting point of 107–110 °C . Its predicted physicochemical properties include an ACD/LogP of 3.32, an ACD/LogD (pH 7.4) of 0.25, a pKa of 3.76 ± 0.36, and a boiling point of 391.9 ± 22.0 °C . This compound serves primarily as a versatile carboxylic acid intermediate for amide, ester, and other conjugate synthesis in early-stage drug discovery .

Why 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Simpler Pyrazole-4-carboxylic Acids


Generic substitution within the pyrazole-4-carboxylic acid family is precluded by the strong dependence of target binding, physicochemical properties, and synthetic tractability on the specific N1-aryl and C5-alkyl substitution pattern. Removing the N1-phenyl group (e.g., 5-propyl-1H-pyrazole-4-carboxylic acid) eliminates key hydrophobic contacts observed in kinase co-crystal structures, while omitting the C5-propyl chain (e.g., 1-phenyl-1H-pyrazole-4-carboxylic acid) reduces lipophilicity (ΔLogP ≈ 1.0–1.8) and alters the conformational preference of the pendant aryl ring . Regioisomeric variation (e.g., 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid) inverts the N1/C5 substituents, completely changing the three-dimensional presentation of functional groups to biological targets . The quantitative comparisons below illustrate that even closely related analogs exhibit measurably distinct properties that impact both downstream derivative activity and procurement specifications.

Quantitative Differentiation of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (116344-17-3) from Its Closest Analogs


LogP Comparison: 1-Phenyl-5-propyl vs. 1-Phenyl-1H-pyrazole-4-carboxylic acid

The 5-propyl substituent of the target compound confers significantly higher lipophilicity compared to the des-propyl analog. The predicted ACD/LogP of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is 3.32 , while 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5) has a predicted LogP of 1.57–2.34 depending on the calculation method . Since both compounds have an ionizable carboxylic acid, the LogD at physiological pH is more relevant: the target compound has an ACD/LogD (pH 7.4) of 0.25, favoring aqueous solubility for formulation while retaining sufficient membrane permeability .

Lipophilicity Drug-likeness ADME prediction

Acidity Comparison: pKa of 1-Phenyl-5-propyl vs. 1-Phenyl-1H-pyrazole-4-carboxylic acid

The predicted pKa of the carboxylic acid group differs notably between the target compound and its des-propyl analog. 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid has a predicted pKa of 3.76 ± 0.36 , whereas 1-phenyl-1H-pyrazole-4-carboxylic acid is reported with a pKa of approximately 4.2–4.5 based on its higher melting point and salt formation behavior . The lower pKa of the target compound means a greater fraction of the carboxylate anion at physiological pH, which can influence solubility, protein binding, and the choice of coupling conditions in amide bond formation.

Ionization state Solubility Salt formation

Validated Intermediate for a Co-Crystallized p38α MAP Kinase Inhibitor (PDB 4TYH)

The target compound is the direct synthetic precursor to N-[5-(dimethylsulfamoyl)-2-methylphenyl]-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide, a ligand that has been co-crystallized in a ternary complex with p38α MAP kinase and MK2 (PDB ID: 4TYH, resolution 3.0 Å) . The X-ray structure confirms that the 1-phenyl-5-propyl-pyrazole scaffold occupies the ATP-binding pocket, with the propyl chain making hydrophobic contacts within the kinase active site. This structural validation is unavailable for the des-propyl or N1-unsubstituted analogs, and the 5-propyl chain is geometrically essential for the binding pose observed .

Kinase inhibitor p38 MAPK X-ray crystallography Fragment-based drug discovery

Derivative Kinase Activity: c-Met and RON Inhibition by 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamides

Amides derived from the target compound have demonstrated potent inhibitory activity against clinically relevant kinases. N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenyl)-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide (ChEMBL1086675, also registered as BDBM50317327) inhibited c-Met with an IC50 of 70 nM and RON with an IC50 of 210 nM in biochemical assays . In contrast, the des-propyl analog (1-phenyl-1H-pyrazole-4-carboxylic acid) is not reported to yield derivatives with sub-micromolar c-Met or RON activity, likely because the propyl chain fills a lipophilic sub-pocket in the kinase active site that cannot be occupied by smaller substituents .

c-Met inhibitor RON inhibitor Kinase profiling Oncology

Melting Point and Solid-State Handling: Target Compound vs. 1-Phenyl-1H-pyrazole-4-carboxylic acid

The melting point of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is 107–110 °C , compared to 221–223 °C for 1-phenyl-1H-pyrazole-4-carboxylic acid . The >100 °C lower melting point of the target compound reflects weaker crystal lattice energy due to the flexible propyl chain disrupting close packing. This has practical implications for laboratory handling: the target compound is more readily dissolved in organic solvents at ambient temperature and requires less heating during amide coupling reactions, reducing the risk of thermal degradation of sensitive coupling partners.

Solid-state properties Handling Formulation Weighing accuracy

Agrochemical Patent Scope: Pollen Formation Inhibition Specific to 1-Phenyl-4-carboxy-5-pyrazolecarboxamides

US Patent 4,666,504 specifically claims 1-phenyl-4-carboxy-5-pyrazolecarboxamides as pollen formation inhibitors for hybrid cereal grain production . The generic formula requires a 1-aryl substituent and a 5-carboxamide group derived from a 4-carboxy precursor—precisely the scaffold provided by 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. Analogs lacking the N1-phenyl group or bearing shorter/longer C5-alkyl chains fall outside the exemplified scope of the patent, which focuses on R = hydrogen, chloro, bromo, fluoro, C1-C3 alkoxy, or C1-C4 alkyl on the phenyl ring . This establishes a documented industrial application domain that is structurally specific to this compound class.

Agrochemical Hybrid seed production Pollen inhibitor Chemical hybridization agent

Recommended Application Scenarios for 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 116344-17-3)


p38α MAP Kinase Inhibitor Lead Optimization

The co-crystal structure of a derivative of this compound in complex with p38α and MK2 (PDB 4TYH) provides a structurally validated starting point for designing ATP-competitive p38α inhibitors . Medicinal chemistry teams can use the free carboxylic acid to synthesize focused amide libraries while preserving the critical 1-phenyl-5-propyl scaffold geometry confirmed by X-ray crystallography.

c-Met/RON Dual Kinase Inhibitor Discovery

Derivatives of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid have demonstrated dual c-Met (IC50 70 nM) and RON (IC50 210 nM) inhibitory activity . Procurement of this building block enables parallel synthesis of analogs exploring the SAR around the amide portion while retaining the proven kinase-binding pyrazole core for oncology programs.

Agrochemical Hybridization Agent Development

US Patent 4,666,504 establishes the 1-aryl-4-carboxy-5-pyrazolecarboxamide scaffold as effective pollen formation inhibitors . The target compound serves as the direct carboxylic acid precursor for synthesizing the claimed carboxamide derivatives, making it a strategic starting material for developing cereal grain hybridization agents.

Physicochemical Property-Driven Fragment Library Design

With a predicted ACD/LogP of 3.32, pKa of 3.76, and LogD (pH 7.4) of 0.25, this compound occupies a favorable physicochemical space for fragment-based screening libraries . Its measured melting point of 107–110 °C and solid-state stability under recommended storage (2–8 °C) further support high-throughput automated weighing and dissolution workflows .

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